molecular formula C13H17NO B12583223 Oxazole, 4-(1,1-dimethylethyl)-4,5-dihydro-2-phenyl-, (4S)- CAS No. 288089-62-3

Oxazole, 4-(1,1-dimethylethyl)-4,5-dihydro-2-phenyl-, (4S)-

Cat. No.: B12583223
CAS No.: 288089-62-3
M. Wt: 203.28 g/mol
InChI Key: ZRTJCMABQDWDRU-LLVKDONJSA-N
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Description

Oxazole, 4-(1,1-dimethylethyl)-4,5-dihydro-2-phenyl-, (4S)- is a chiral oxazole derivative. This compound is characterized by its unique structure, which includes a 4,5-dihydro-oxazole ring substituted with a 1,1-dimethylethyl group at the 4-position and a phenyl group at the 2-position. The (4S) configuration indicates the specific stereochemistry of the molecule. Oxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazole, 4-(1,1-dimethylethyl)-4,5-dihydro-2-phenyl-, (4S)- typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxazole, 4-(1,1-dimethylethyl)-4,5-dihydro-2-phenyl-, (4S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the oxazole ring or the substituents attached to it.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the oxazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with different functional groups, while substitution reactions can introduce new substituents onto the oxazole ring.

Scientific Research Applications

Oxazole, 4-(1,1-dimethylethyl)-4,5-dihydro-2-phenyl-, (4S)- has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals due to its biological activity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Oxazole, 4-(1,1-dimethylethyl)-4,5-dihydro-2-phenyl-, (4S)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxazole, 4-(1,1-dimethylethyl)-4,5-dihydro-2-phenyl-, (4S)- is unique due to its specific stereochemistry and the presence of both a 1,1-dimethylethyl group and a phenyl group. This combination of features contributes to its distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

CAS No.

288089-62-3

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

(4S)-4-tert-butyl-2-phenyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C13H17NO/c1-13(2,3)11-9-15-12(14-11)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/t11-/m1/s1

InChI Key

ZRTJCMABQDWDRU-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=CC=CC=C2

Origin of Product

United States

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